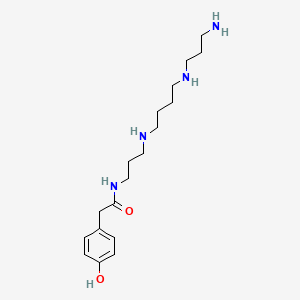

N-(4-羟基苯乙酰基)精胺

描述

科学研究应用

siRNA递送用于基因沉默

N-(4-羟基苯乙酰基)精胺: 已被用于合成新型两亲性聚(β-氨基酯)用于递送小干扰RNA(siRNA)。这些聚合物可以有效地封装siRNA,促进RNA干扰(RNAi)机制降解互补的mRNA分子,从而降低基因表达。 这种应用对于治疗慢性髓性白血病、非小细胞肺癌、皮肤黑色素瘤以及潜在的COVID-19等疾病特别有前景 .

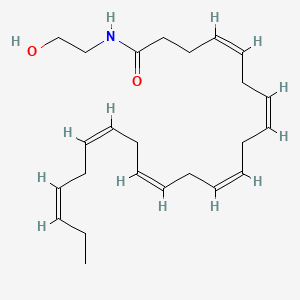

NMDA受体拮抗

该化合物是黄蜂毒素类似物,据报道其对蝗虫神经肌肉接头(NMJ)的效力高于PhTX-343。 它对哺乳动物中枢神经系统(CNS)的NMDA受体表现出选择性,这对于神经学研究和开发神经退行性疾病的治疗方法可能具有重要意义 .

基因递送效率

在基因治疗领域,N-(4-羟基苯乙酰基)精胺衍生物因其在基因递送方面的效率而受到评估。一项研究强调了一种基于精胺的化合物,其导致的荧光素酶转染效率显著高于Lipofectamine-2000,转染细胞中GFP表达比例很高。 这表明其作为高效基因递送载体的潜在用途 .

体内

In vivo studies have demonstrated that N-(4-Hydroxyphenylacetyl)spermine has a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. N-(4-Hydroxyphenylacetyl)spermine has been studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and lung cancer. N-(4-Hydroxyphenylacetyl)spermine has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

体外

In vitro studies have demonstrated that N-(4-Hydroxyphenylacetyl)spermine has a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. N-(4-Hydroxyphenylacetyl)spermine has been studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and lung cancer. N-(4-Hydroxyphenylacetyl)spermine has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

作用机制

Target of Action

N-(4-Hydroxyphenylacetyl)spermine is a potent antagonist of the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a glutamate antagonist , meaning it inhibits the action of glutamate, a neurotransmitter that activates NMDA receptors . By blocking these receptors, N-(4-Hydroxyphenylacetyl)spermine can modulate the flow of ions through the cell membrane, influencing neuronal excitability .

Biochemical Pathways

The primary pathway affected by N-(4-Hydroxyphenylacetyl)spermine is the glutamatergic signaling pathway . By inhibiting NMDA receptors, this compound can reduce the influx of calcium ions into neurons, which can modulate various downstream signaling pathways involved in processes such as synaptic plasticity and neuronal survival .

Result of Action

By antagonizing NMDA receptors, N-(4-Hydroxyphenylacetyl)spermine can influence neuronal excitability and synaptic transmission . This can have various effects at the cellular and molecular level, potentially influencing processes such as learning and memory, pain perception, and neurodegeneration .

生物活性

N-(4-Hydroxyphenylacetyl)spermine has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. In vitro studies have demonstrated that N-(4-Hydroxyphenylacetyl)spermine inhibits the growth of a variety of cancer cell lines, including breast, ovarian, and lung cancer cell lines. N-(4-Hydroxyphenylacetyl)spermine has also been shown to reduce inflammation in a variety of cell types, including macrophages and neutrophils. In addition, N-(4-Hydroxyphenylacetyl)spermine has been shown to scavenge reactive oxygen species and protect cells from oxidative damage.

Biochemical and Physiological Effects

N-(4-Hydroxyphenylacetyl)spermine has been studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and lung cancer. In addition, N-(4-Hydroxyphenylacetyl)spermine has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(4-Hydroxyphenylacetyl)spermine has been shown to inhibit the growth of cancer cell lines, reduce inflammation in a variety of cell types, and scavenge reactive oxygen species.

实验室实验的优点和局限性

N-(4-Hydroxyphenylacetyl)spermine has a number of advantages for use in laboratory experiments. N-(4-Hydroxyphenylacetyl)spermine is relatively stable and can be stored at room temperature. In addition, N-(4-Hydroxyphenylacetyl)spermine is easily synthesized and can be produced in a variety of forms, including aqueous solution, lyophilized powder, and liposomes. N-(4-Hydroxyphenylacetyl)spermine is also non-toxic and has been shown to be safe for use in laboratory experiments. However, N-(4-Hydroxyphenylacetyl)spermine is not yet approved for use in humans and further research is needed to determine its safety and efficacy.

未来方向

Future research on N-(4-Hydroxyphenylacetyl)spermine should focus on its potential therapeutic and research applications. Further studies should be conducted to determine the safety and efficacy of N-(4-Hydroxyphenylacetyl)spermine for the treatment of various types of cancer and inflammatory diseases. In addition, further research should be conducted to determine the exact mechanism of action of N-(4-Hydroxyphenylacetyl)spermine and to explore its potential use in other areas of scientific research. Finally, more research should be conducted to develop novel methods of synthesis and delivery of N-(4-Hydroxyphenylacetyl)spermine.

属性

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHUIJOIIKXHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562311 | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130210-32-1 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130210-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

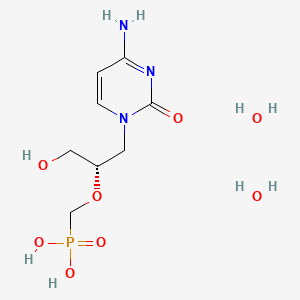

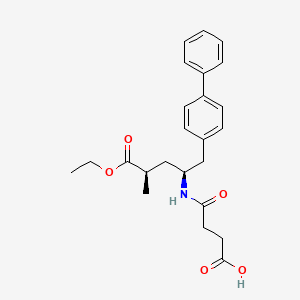

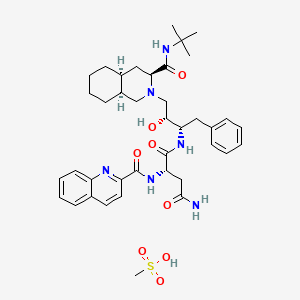

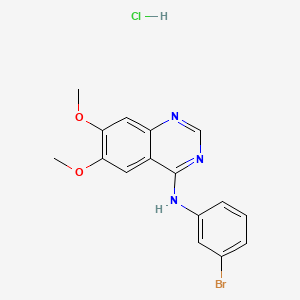

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)

![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)